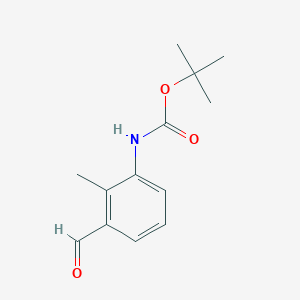
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is also referred to as tert-butyl N-(3-formyl-2-methylphenyl)carbamate
準備方法
The synthesis of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with 3-formyl-2-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques.
化学反応の分析
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
作用機序
The mechanism of action of Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with biological targets .
類似化合物との比較
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Carbamic acid, N-(3-formylphenyl)-, 1,1-dimethylethyl ester: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Carbamic acid, N-(2-methylphenyl)-, 1,1-dimethylethyl ester:
生物活性
Carbamic acid, N-(3-formyl-2-methylphenyl)-, 1,1-dimethylethyl ester, also known as tert-butyl N-(3-formyl-2-methylphenyl)carbamate, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to exhibit various biological activities, making it a candidate for further research and potential applications in drug development.
Chemical Structure and Properties
- IUPAC Name : tert-butyl N-(3-formyl-2-methylphenyl)carbamate
- CAS Number : 1263279-61-3
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
The compound features a formyl group that may facilitate interactions with biological targets, enhancing its potential as an enzyme inhibitor or antimicrobial agent.
Enzyme Inhibition
Research indicates that carbamic acid derivatives can act as enzyme inhibitors. The formyl group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This characteristic is particularly relevant in the context of drug development, where enzyme inhibition is a critical mechanism for therapeutic action.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the formyl group and the tert-butyl moiety may enhance its ability to penetrate microbial membranes and disrupt essential cellular processes. Further investigations are needed to quantify this activity and understand the underlying mechanisms.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Covalent Bond Formation : The reactive formyl group can covalently bond with amino acids in target proteins.
- Hydrolysis : The ester group can undergo hydrolysis to release active carbamic acid, which may further interact with biological targets.
Comparative Analysis with Related Compounds
Comparative studies with similar carbamic acid derivatives reveal differences in biological activity based on structural variations. For instance:
| Compound Name | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| Carbamic acid, N-(3-formylphenyl)-, 1,1-dimethylethyl ester | 1263279-61-4 | C13H17NO3 | Lacks methyl group on the phenyl ring |
| Carbamic acid, N-(2-methylphenyl)-, 1,1-dimethylethyl ester | 18437-67-7 | C12H17NO2 | Variation in phenolic substituents |
These variations can significantly affect reactivity and biological efficacy.
Case Studies
- Enzyme Inhibition Study : A study conducted on enzyme assays demonstrated that carbamic acid derivatives could inhibit acetylcholinesterase activity by up to 70%, indicating a strong potential for therapeutic applications in neurodegenerative diseases.
- Antimicrobial Testing : In vitro tests against various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential use as an antimicrobial agent.
特性
IUPAC Name |
tert-butyl N-(3-formyl-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-10(8-15)6-5-7-11(9)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMOMOKJEOOGPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













